3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromopyridine moiety, a piperidine ring, and a chromenone core, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds, facilitating the construction of the desired molecular framework.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and chromenone core may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
- 3-(4-((3-fluoropyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
Uniqueness
The presence of the bromine atom in 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one distinguishes it from its analogs, potentially enhancing its reactivity and biological activity. The combination of the bromopyridine moiety with the piperidine and chromenone structures provides a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
3-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c21-16-5-3-9-22-18(16)26-14-7-10-23(11-8-14)19(24)15-12-13-4-1-2-6-17(13)27-20(15)25/h1-6,9,12,14H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCAAIKCTAHGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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